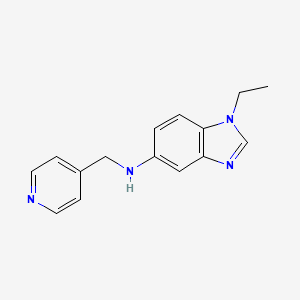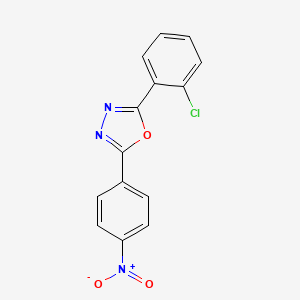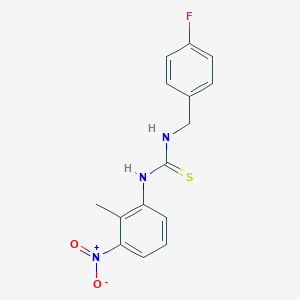
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine, also known as EMBI, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. EMBI is a benzimidazole derivative that has shown promise in a range of biological assays, including anticancer and antiviral activity.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer and viral replication. For example, this compound has been found to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been found to inhibit the activity of the viral protease, which is essential for viral replication.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. This compound has also been found to inhibit viral replication and reduce viral load in infected cells. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine is its potent activity against cancer and viruses. This compound has been found to be effective at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular targets of this compound could lead to the development of more potent and selective analogs. Another area of research is to investigate the potential use of this compound in combination with other anticancer or antiviral agents. Combinatorial therapies could enhance the efficacy of this compound and reduce the likelihood of drug resistance. Finally, research could focus on developing new formulations of this compound that improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, this compound is a promising small molecule that has shown potent anticancer and antiviral activity. Its mechanism of action is not fully understood, but it appears to inhibit various enzymes and signaling pathways involved in cancer and viral replication. This compound has various biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, and reducing viral load. While this compound has some limitations, it has several advantages that make it a promising candidate for further development as a therapeutic agent. Future research on this compound could lead to the development of more potent and selective analogs, combinatorial therapies, and improved formulations.
Méthodes De Synthèse
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine can be synthesized by reacting 4-chloromethylpyridine with 1-ethyl-1H-benzimidazole-5-carboxylic acid in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product can be purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-ethyl-N-(4-pyridinylmethyl)-1H-benzimidazol-5-amine has been extensively studied for its potential use in various research applications. One of the most promising applications of this compound is in the field of oncology. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
This compound has also been studied for its antiviral activity. Studies have shown that this compound has potent antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). This compound has been found to inhibit viral replication and reduce viral load in infected cells.
Propriétés
IUPAC Name |
1-ethyl-N-(pyridin-4-ylmethyl)benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-2-19-11-18-14-9-13(3-4-15(14)19)17-10-12-5-7-16-8-6-12/h3-9,11,17H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHREJFBWUMMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclohexylacetamide](/img/structure/B5751760.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![N-[4-(aminosulfonyl)phenyl]-2-mercaptoacetamide](/img/structure/B5751786.png)
![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)

amino]ethanol](/img/structure/B5751820.png)
